

# An In-depth Technical Guide to 7-Hydroxy Amoxapine (CAS 37081-76-8)

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Compound of Interest		
Compound Name:	7-Hydroxy Amoxapine-d8	
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### **Abstract**

7-Hydroxy Amoxapine, with the Chemical Abstracts Service (CAS) number 37081-76-8, is a principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine. This document provides a comprehensive technical overview of 7-Hydroxy Amoxapine, including its chemical and physical properties, pharmacological profile, and analytical methodologies. As a significant contributor to the pharmacological and toxicological profile of its parent compound, a thorough understanding of 7-Hydroxy Amoxapine is crucial for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This guide consolidates available quantitative data, details key experimental protocols, and presents visual representations of its metabolic pathway and mechanism of action to facilitate further research and development efforts.

### Introduction

7-Hydroxy Amoxapine is formed in the body through the hepatic metabolism of Amoxapine, a medication used for the treatment of depression.[1] While Amoxapine itself exhibits a complex pharmacological profile, its metabolites, including 7-Hydroxy Amoxapine, play a significant role in its overall therapeutic and adverse effects.[2] Notably, 7-Hydroxy Amoxapine is recognized for its potent dopamine receptor antagonism, which contributes to the neuroleptic properties of Amoxapine.[3][4][5] This technical guide aims to provide a detailed resource on 7-Hydroxy Amoxapine for the scientific community.



## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of 7-Hydroxy Amoxapine is presented in the table below.

Property	Value	Reference
CAS Number	37081-76-8	[4]
Molecular Formula	C17H16CIN3O2	[4]
Molecular Weight	329.78 g/mol	[4]
IUPAC Name	2-chloro-11-(piperazin-1-yl)dibenzo[b,f][6][7]oxazepin-7-ol	[4]
Appearance	Light Beige to Beige Solid	[1]
Storage	2-8°C Refrigerator	[1]

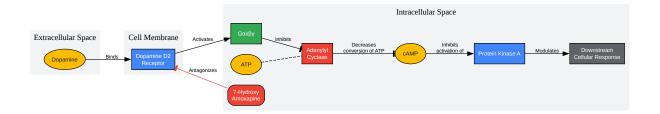
## Pharmacology Mechanism of Action

7-Hydroxy Amoxapine's primary mechanism of action is the antagonism of dopamine D2 receptors.[3][4][5] This blockade of D2 receptors is believed to be the basis for the neuroleptic (antipsychotic-like) effects observed with Amoxapine administration.[5] In addition to its effects on the dopaminergic system, 7-Hydroxy Amoxapine also demonstrates affinity for serotonin 5-HT2A receptors.[8]

## **Dopamine D2 Receptor Signaling Pathway**

As a D2 receptor antagonist, 7-Hydroxy Amoxapine inhibits the downstream signaling cascade initiated by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gai subunit. Activation of Gai leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this pathway, 7-Hydroxy Amoxapine can modulate gene expression and neuronal activity.





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Dopamine D2 Receptor Signaling Pathway and Inhibition by 7-Hydroxy Amoxapine

## **Pharmacokinetics**

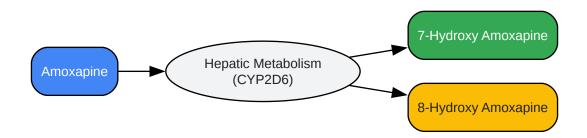
The pharmacokinetic properties of 7-Hydroxy Amoxapine have been studied in humans following the oral administration of its parent drug, Amoxapine.

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	1 - 3 hours	[2]
Elimination Half-Life (t½)	Approximately 6.5 hours	[4]

## Metabolism

Amoxapine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to form 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.[1]





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Metabolic Pathway of Amoxapine

# Analytical Methods Quantification in Human Plasma by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is available for the simultaneous quantification of Amoxapine and its hydroxylated metabolites in human plasma.

#### **Experimental Protocol:**

- Sample Preparation: Solid-phase extraction (SPE) is employed to isolate the analytes from the plasma matrix.
- Chromatographic Conditions:
  - Column: A suitable reversed-phase column, such as a C18 column.
  - Mobile Phase: A gradient or isocratic mixture of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
  - Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 1.0 mL/min).
  - Detection: UV detection at a wavelength where the analytes exhibit significant absorbance.
- Validation Parameters: The method should be validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ).



# Experimental Protocols Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 7-Hydroxy Amoxapine for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.

#### Materials:

- Cell membranes expressing dopamine D2 receptors
- [3H]-Spiperone (radioligand)
- Unlabeled Spiperone or another high-affinity D2 ligand (for determining non-specific binding)
- 7-Hydroxy Amoxapine (test compound)
- Assay buffer (e.g., Tris-HCl with appropriate ions)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Prepare serial dilutions of 7-Hydroxy Amoxapine.
- In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, a high concentration of unlabeled ligand (for non-specific binding), or the various concentrations of 7-Hydroxy Amoxapine.
- Add [3H]-Spiperone to all wells to initiate the binding reaction.
- Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

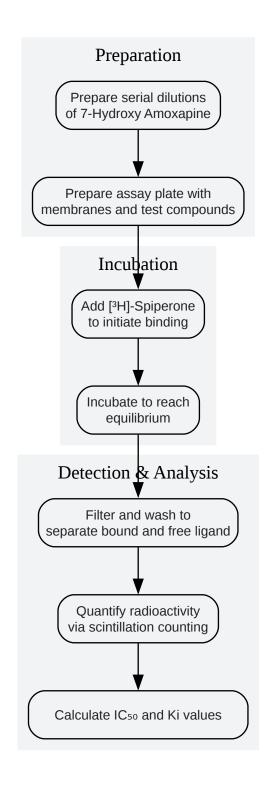






- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of 7-Hydroxy Amoxapine and determine the IC<sub>50</sub> value, which can then be converted to a Ki value.





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